molecular formula C11H15NO2 B2837783 (5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine CAS No. 314028-47-2

(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine

Cat. No.: B2837783
CAS No.: 314028-47-2
M. Wt: 193.246
InChI Key: QHSSRAPMWRWMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 2-position, and a methanamine group at the 6-position of the benzofuran ring

Mechanism of Action

Target of Action

The primary target of (5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine, also known as MMDA, is likely the serotonin receptor 5HT2A . This receptor plays a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

MMDA likely acts as a 5HT2A agonist , similar to hallucinogenic amphetamines such as DOM . It may also act as a serotonin releaser by reversing the direction of the serotonin reuptake transporter, similar to MDMA . This dual action can lead to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission.

Result of Action

The molecular and cellular effects of MMDA’s action are likely to be diverse, given the widespread distribution of serotonin receptors in the body. Potential effects could include altered mood and perception, due to its action on the 5HT2A receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.

    Introduction of Substituents: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The methyl group at the 2-position can be introduced through alkylation reactions.

    Amination: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone precursor using reagents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy, methyl, and methanamine groups at specific positions on the benzofuran ring differentiates it from other benzofuran derivatives and may result in unique reactivity and biological activity.

Properties

IUPAC Name

(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-3-8-4-10(13-2)9(6-12)5-11(8)14-7/h4-5,7H,3,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSSRAPMWRWMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2O1)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.